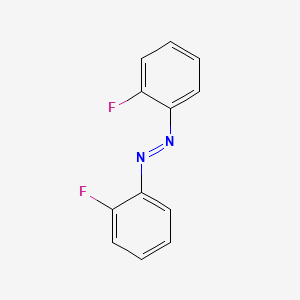

1,2-Bis(2-fluorophenyl)diazene

Description

Properties

Molecular Formula |

C12H8F2N2 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

bis(2-fluorophenyl)diazene |

InChI |

InChI=1S/C12H8F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |

InChI Key |

PMTXNUQIRPNAHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1,2 Bis 2 Fluorophenyl Diazene and Its Derivatives

Classical and Contemporary Oxidative Coupling Protocols for Aromatic Amines

The direct oxidation of aromatic amines presents a common and practical route to symmetrical azoarenes. nih.gov This approach is favored due to the ready availability and stability of aniline (B41778) precursors. nih.govacs.org

Transition-Metal-Free Catalysis in Oxidative Coupling Reactions for Azoarene Synthesis

Recent advancements in organic synthesis have emphasized the development of environmentally benign and cost-effective catalytic systems. In the context of azoarene synthesis, transition-metal-free catalysis has emerged as a significant area of interest.

One notable method employs a combination of diacetoxyiodobenzene (B1259982) (DIB) and potassium iodide (KI) as a catalytic system for the oxidative coupling of anilines at room temperature in acetonitrile. researchgate.netscispace.com This protocol is efficient and utilizes readily available and inexpensive reagents. researchgate.netscispace.com Another approach uses N-chlorosuccinimide (NCS) in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to synthesize symmetrical azobenzenes. This method is particularly effective for producing tetra-ortho-substituted azobenzene (B91143) analogs in good yields. nih.gov

Furthermore, the use of tert-butyl hypoiodite (B1233010) (t-BuOI) provides a metal-free and mild method for the oxidative dimerization of aromatic and heteroaromatic amines, leading to both symmetrical and unsymmetrical azo compounds. acs.org Electrochemical methods also offer a metal- and oxidant-free alternative for the oxidative coupling of amines. rsc.org For instance, the self-coupling of 4-fluoroaniline (B128567) has been shown to yield 1,2-di(4-fluorophenyl)diazene. rsc.org

The following table summarizes various transition-metal-free systems for the synthesis of fluorinated azobenzenes.

| Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |

| NCS, DBU | 3-Fluoroaniline | 1,2-Bis(3-fluorophenyl)diazene | 75 | nih.gov |

| NCS, DBU | 4-Fluoroaniline | 1,2-Bis(4-fluorophenyl)diazene | 83 | nih.gov |

| NCS, DBU | 2,4,6-Trifluoroaniline | 1,2-Bis(2,4,6-trifluorophenyl)diazene | - | nih.gov |

| Constant Voltage (5V) | 4-Fluoroaniline | 1,2-Di(4-fluorophenyl)diazene | 55 | rsc.org |

Mechanistic Investigations of Oxidative Coupling Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. For the oxidative coupling of anilines, several mechanistic pathways have been proposed depending on the catalytic system employed.

In reactions catalyzed by heterogeneous manganese oxides, a single-electron transfer (SET) mechanism is suggested, where surface defect sites on the mixed-valence manganese oxide play a pivotal role in activating molecular oxygen and facilitating electron transfer. rsc.org Density functional theory (DFT) calculations for CuCo₂O₄-catalyzed reactions indicate a cooperative effect between the copper and cobalt sites. The copper site is primarily responsible for the absorption and dissociation of aerial oxygen, while the cobalt site facilitates the dissociation of the aniline. acs.orgnih.gov

For the DIB/KI system, it is proposed that DIB reacts with KI to form PhI(OAc)I. This intermediate then reacts with the aromatic amine to generate a PhNI₂ species, which subsequently leads to the formation of the azoarene. researchgate.netscispace.com In the case of t-BuOI, spectroscopic studies suggest the involvement of N,N-diiodoanilines as key intermediates in the oxidative reaction. acs.org

Enzymatic catalysis, for instance with laccase, proceeds through the aerobic oxidation of the amine to an unstable amino cation radical. This is followed by deprotonation to a neutral amino radical, which then couples to form the azo linkage after dehydrogenation. nih.gov

Reductive Dimerization Strategies for Nitrosobenzenes

An alternative major pathway to azo compounds is the reductive coupling of nitroaromatics or, more directly, the reductive dimerization of nitrosobenzenes. acs.org This method is particularly useful for synthesizing azoxybenzenes, which can then be reduced to the corresponding azoarenes. niscpr.res.in

Exploration of Environmentally Benign Conditions for Reductive Dimerization

In line with the principles of green chemistry, several environmentally friendly methods for the reductive dimerization of nitrosobenzenes have been developed. A notable example is the use of N,N-diisopropylethylamine (DIPEA) as a catalyst in water at room temperature. nih.govacs.org This system is both cost-effective and operates under mild conditions. nih.govacs.org The reaction is believed to proceed via a radical pathway, initiated by an electron transfer from an EDA complex formed between DIPEA and the nitrosobenzene (B162901). nih.govacs.org

Another green approach involves the use of gel-bound proline organocatalysts in a microfluidic reactor under continuous flow. d-nb.inforesearchgate.net This method allows for the rapid synthesis of azoxybenzenes at mild conditions. The use of isopropanol (B130326) as both a reducing agent and a solvent has also been reported as a catalyst-free method for the reductive dimerization of nitrosobenzenes. researchgate.netchemrxiv.org

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

A variety of catalytic systems have been developed to improve the efficiency and selectivity of the reductive dimerization of nitrosobenzenes. For instance, palladium catalysts, typically used in cross-coupling reactions, have been shown to catalyze the dual N-arylation of azoarenes, which are generated in situ from the reduction of nitroarenes. nih.gov

The use of FeCl₂·4H₂O as a catalyst allows for the nitrene transfer reaction of nitrosobenzenes with N-acyloxyamides to produce N-acyl azoxy compounds. researchgate.net Furthermore, a combination of a metal-organic framework (MOF) like MOF-808-FA with a co-catalyst such as 1,8-dihydroxynaphthalene (1,8-DHN) can act as a biomimetic multicatalytic system for the aerobic oxidation of anilines to azoxybenzenes, which involves a reductive dimerization step of the intermediate nitrosobenzene. chemrxiv.org

The following table highlights a specific example of a synthesized fluorinated azoxybenzene (B3421426), an intermediate to the corresponding diazene (B1210634).

| Product | Analytical Data | Reference |

| (Z)-1,2-Bis(2-fluorophenyl)diazene 1-oxide | ¹H NMR (CDCl₃, 500 MHz): δ 8.29–8.26 (m, 1H), 7.96–7.89 (m, 1H), 7.54–7.50 (m, 1H), 7.41–7.35 (m, 1H), 7.30–7.27 (m, 2H), 7.25–7.19 (m, 2H) | nih.govacs.org |

One-Pot Synthetic Procedures from Aniline Precursors

One-pot procedures that start from anilines and proceed through an in situ generated nitrosobenzene intermediate offer a streamlined approach to azoxybenzenes. nih.govacs.org A prominent example involves the oxidation of anilines with oxone to form the nitroso derivative, followed by the addition of DIPEA to catalyze the reductive dimerization, all in a single reaction vessel. nih.govacs.orgresearchgate.net This method is versatile and accommodates a range of substituents on the aniline ring. nih.govresearchgate.net

Similarly, a one-pot synthesis of unsymmetrical azoarenes can be achieved via the Buchwald-Hartwig amination of (pseudo)haloaromatics with arylhydrazines in the presence of atmospheric oxygen. acs.orgnih.gov This reaction proceeds through the formation of a 1,2-diarylhydrazine intermediate which is then oxidized to the azo product. acs.orgnih.gov

Diazonium Salt-Mediated Approaches to Diaryldiazenes

The synthesis of diaryldiazenes, including fluorinated derivatives, frequently employs arenediazonium salts as key intermediates. wikipedia.org This versatile class of compounds is typically prepared through the diazotization of aromatic amines. wikipedia.orgorganic-chemistry.org The general process involves treating a primary aromatic amine with a nitrosating agent, most commonly nitrous acid (HNO₂), in a cold, acidic medium. wikipedia.orgthieme-connect.de The nitrous acid is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric or sulfuric acid. wikipedia.org

The formation of the diazonium salt is a critical first step. For the synthesis of a symmetrical diaryldiazene like 1,2-Bis(2-fluorophenyl)diazene, the starting material would be 2-fluoroaniline (B146934). The diazotization process converts the amino group (-NH₂) into a diazonium group (-N₂⁺), which is an excellent leaving group. masterorganicchemistry.com

Once the 2-fluorobenzenediazonium salt is formed, it can undergo a coupling reaction to yield the final diaryldiazene product. vulcanchem.com One common method is the coupling of the diazonium salt with an electron-rich aromatic compound. wikipedia.org For symmetrical diazenes, a portion of the precursor aniline can act as the coupling partner. Alternatively, specific coupling reactions can be employed. For instance, treatment of the diazonium salt with a copper(I) salt can facilitate the formation of the symmetrical azo compound.

Another strategic approach involves the reaction of an arenediazonium salt with an organometallic reagent. A documented procedure for similar compounds involves reacting an arenediazonium tetrafluoroborate (B81430) salt with a diarylzinc reagent. rsc.org This method has been successfully used to synthesize a variety of unsymmetrical (E)-1,2-diaryldiazenes, including several fluorinated examples. rsc.org

Table 1: Example Diazonium Salt-Mediated Synthesis

| Reactant A | Reactant B | Product | Method |

|---|---|---|---|

| 2-Fluoroaniline | Nitrous Acid (from NaNO₂/HCl) | 2-Fluorobenzenediazonium chloride | Diazotization wikipedia.org |

| 2-Fluorobenzenediazonium salt | 2-Fluoroaniline | This compound | Azo Coupling wikipedia.orgvulcanchem.com |

The stability of the diazonium salt is a crucial factor; they are often reactive and potentially explosive, necessitating their use in solution at low temperatures without isolation. thieme-connect.demasterorganicchemistry.com The choice of the counter-ion can affect stability, with tetrafluoroborate salts being notably more stable and easier to handle than chloride salts. wikipedia.orgmasterorganicchemistry.com

Green Chemistry Principles in the Synthesis of Fluorinated Diaryldiazenes

The application of green chemistry principles to the synthesis of fluorinated diaryldiazenes aims to reduce the environmental impact of the manufacturing process. nih.gov This involves careful consideration of solvents, reagents, and energy consumption to create more sustainable and efficient synthetic routes. nih.govrsc.org

Solvent Selection and Optimization for Sustainable Production

Solvents constitute a major portion of the waste generated in chemical processes, making solvent selection a critical aspect of green synthesis. whiterose.ac.ukewadirect.com Traditional syntheses of diazonium salts and subsequent coupling reactions often utilize solvents that are now considered problematic due to their toxicity and environmental persistence. whiterose.ac.ukewadirect.com For example, chlorinated solvents like dichloromethane (B109758) (DCM) and hydrocarbons such as benzene (B151609) and toluene (B28343) are effective but pose significant health and environmental risks. whiterose.ac.uk

Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives. whiterose.ac.uknumberanalytics.com Water is an ideal green solvent, and many diazotization reactions are performed in aqueous media. researchgate.net However, the subsequent coupling steps and product purification often require organic solvents. Modern solvent selection guides recommend alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a replacement for tetrahydrofuran (B95107) (THF) or ethers, and bio-based solvents like limonene (B3431351) or glycerol (B35011) in certain applications. whiterose.ac.uknumberanalytics.com Other emerging trends include the use of deep eutectic solvents (DESs) and supercritical fluids like CO₂, which can reduce waste and simplify product separation. numberanalytics.comresearchgate.net

Table 2: Comparison of Traditional and Green Solvents in Organic Synthesis

| Solvent Class | Traditional Examples (Problematic) | Greener Alternatives | Rationale for Change |

|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform, Carbon Tetrachloride | Water, Ethanol | Reduces toxicity, carcinogenicity, and ozone depletion potential. whiterose.ac.uk |

| Hydrocarbon | Benzene, Hexane, Toluene | Heptane, Cyclopentyl methyl ether (CPME) | Lower toxicity and environmental persistence. whiterose.ac.uk |

| Ethers | Diethyl ether, 1,4-Dioxane, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Reduced peroxide formation and improved safety profile. whiterose.ac.uk |

The optimization process involves selecting a solvent that not only minimizes environmental harm but also maintains or improves reaction yield and efficiency. ewadirect.com

Energy Efficiency Considerations in Synthetic Route Design

Energy consumption is another key metric in green chemistry. Many chemical syntheses, particularly those involving stable fluorinated compounds, can be energy-intensive. uni-bayreuth.deresearchgate.net Traditional methods often rely on high temperatures for extended periods, contributing to a significant carbon footprint. uni-bayreuth.de For example, the industrial production of some fluoromonomers involves pyrolysis at temperatures between 700 and 960 °C, which is highly energy-demanding. uni-bayreuth.deresearchgate.netresearchgate.net

Process intensification, through technologies like continuous flow reactors or microreactors, offers significant advantages. uni-bayreuth.deresearchgate.net These systems provide superior heat and mass transfer, allowing for better temperature control and potentially higher yields in shorter reaction times. uni-bayreuth.de This enhanced control is particularly beneficial for managing exothermic reactions or handling unstable intermediates like diazonium salts. While specific life cycle assessments for this compound are not widely published, the principles derived from the synthesis of other fluorochemicals suggest that moving away from high-temperature, batch-based processes toward optimized, continuous manufacturing can lead to substantial energy savings and a more sustainable production lifecycle. uni-bayreuth.deresearchgate.netnih.gov

Stereochemical Investigations and Isomerization Dynamics

E/Z Isomerism in Fluoro-Substituted Diaryldiazenes

Diaryldiazenes, commonly known as azobenzenes, are characterized by a central N=N double bond connecting two aryl groups. The restricted rotation around this double bond gives rise to geometric isomerism. The two isomers are designated as E and Z based on the Cahn-Ingold-Prelog (CIP) priority rules. The E isomer (entgegen, German for "opposite") has the high-priority groups (the phenyl rings in this case) on opposite sides of the N=N bond, corresponding to the more stable, planar trans configuration. The Z isomer (zusammen, German for "together") has the high-priority groups on the same side, corresponding to the less stable, bent cis configuration. chemaxon.com

The introduction of fluorine atoms at the ortho positions of the phenyl rings, as in 1,2-Bis(2-fluorophenyl)diazene, significantly influences the properties of these isomers. The primary effects of ortho-fluorination are electronic. Fluorine is a highly electronegative atom, and its presence as a σ-electron-withdrawing group ortho to the diazene (B1210634) unit stabilizes the non-bonding (n) orbitals of the nitrogen atoms. nih.gov This stabilization has a more pronounced effect on the Z-isomer. researchgate.net

This differential stabilization leads to two crucial consequences:

Separation of n→π* Absorption Bands : The energy gap between the n and π* orbitals is altered differently for the two isomers. This results in a significant separation of their respective n→π* electronic absorption bands in the visible region of the spectrum. rsc.orgbeilstein-journals.org This separation is key to achieving selective photoisomerization using different wavelengths of visible light.

Increased Thermal Stability of the Z-Isomer : The electronic stabilization of the Z-isomer increases the energy barrier for thermal reversion back to the more stable E-isomer. nih.govbeilstein-journals.org This results in a dramatically longer thermal half-life for the Z-isomer compared to unsubstituted azobenzene (B91143), making ortho-fluoroazobenzenes excellent candidates for applications requiring bistable molecular switches. nih.govbeilstein-journals.org

Photoinduced Isomerization Processes in this compound

Like other azobenzenes, this compound is a photoswitch that can be interconverted between its E and Z isomers using light. The ortho-fluoro substitution pattern allows this switching to be controlled entirely with visible light, avoiding the need for potentially damaging UV radiation. nih.govbeilstein-journals.org

Photochemical Pathways for E-to-Z Isomerization

The conversion from the thermodynamically stable E-isomer to the metastable Z-isomer is initiated by the absorption of a photon. For ortho-fluoroazobenzenes, this process is typically achieved by irradiating the sample with green or yellow light, which excites the n→π* transition of the E-isomer. nih.govresearchgate.net Upon excitation, the molecule can undergo isomerization through a rotational or inversional pathway to reach the Z state. researchgate.net

For di-ortho-fluoroazobenzenes, irradiation with green light (e.g., ~530-550 nm) can lead to a photostationary state (PSS) highly enriched in the Z-isomer. researchgate.netmdpi.com The efficiency of this conversion is high, with studies on related tetra-ortho-fluoroazobenzenes showing that PSS values with over 90% of the Z-isomer can be achieved. acs.org The presence of additional electron-withdrawing groups can further tune the absorption bands and enhance the separation between the isomers. nih.govresearchgate.net

Thermal Reversion Mechanisms for Z-to-E Isomerization

The metastable Z-isomer of this compound can revert to the stable E-isomer either photochemically or thermally. The photochemical Z-to-E isomerization is induced by irradiating the n→π* band of the Z-isomer, which is hypsochromically shifted (blue-shifted) relative to the E-isomer due to the ortho-fluoro substitution. nih.govresearchgate.net This allows for the use of blue or violet light (~400-470 nm) to efficiently switch the molecule back to the E form. mdpi.comd-nb.info

In the absence of light, the Z-isomer will thermally relax back to the E-isomer. The mechanism for this thermal isomerization is generally accepted to proceed via an inversion pathway at one of the nitrogen atoms rather than rotation around the N=N bond. researchgate.net A remarkable feature of ortho-fluoroazobenzenes is the exceptionally slow rate of this thermal reversion. The electronic stabilization afforded by the fluorine atoms creates a significant energy barrier for the Z→E isomerization, leading to very long thermal half-lives. nih.govbeilstein-journals.org For instance, while the half-life of unsubstituted (Z)-azobenzene is a few hours at room temperature, the half-lives of ortho-fluorinated analogs can extend to days, months, or even years, rendering them effectively bistable at room temperature. beilstein-journals.orgmdpi.comacs.org

| Compound | E→Z Isomerization Wavelength (λ) | Z→E Isomerization Wavelength (λ) | Z-Isomer Thermal Half-life (t½) |

|---|---|---|---|

| Azobenzene | ~365 nm (UV) | ~440 nm | ~3.2 hours |

| Tetra-ortho-fluoroazobenzene | ~530 nm (Green) | ~400 nm (Violet) | >50 hours |

| Tetra-ortho-chloroazobenzene | ~550 nm (Green-Yellow) | ~430 nm (Blue-Violet) | ~11 days |

Data is compiled from various sources for comparative purposes and specific conditions (solvent, temperature) may vary. mdpi.comd-nb.infonih.gov

Spectroscopic Methodologies for Isomer Assignment and Quantification

Several spectroscopic techniques are essential for investigating the isomerization of this compound and quantifying the relative amounts of the E and Z isomers.

UV-Visible (UV-Vis) Spectroscopy: This is the primary method for monitoring photoisomerization in real-time. The E and Z isomers of azobenzenes have distinct absorption spectra. The E-isomer typically shows a strong π→π* absorption band in the UV region and a weaker, symmetry-forbidden n→π* band in the visible region. The Z-isomer has a lower intensity π→π* band and a more allowed, and therefore more intense, n→π* band. beilstein-journals.org For ortho-fluoroazobenzenes, the key feature is the spectral separation of the n→π* bands of the two isomers. nih.govresearchgate.net By irradiating the sample within the spectrometer and recording the spectral changes, one can follow the conversion from one isomer to the other. The presence of isosbestic points, where the molar absorptivity of the two isomers is equal, indicates a clean conversion between the two species. ub.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and quantification of the isomers.

¹H NMR: The chemical environments of the protons on the phenyl rings are different in the E and Z isomers due to the change in geometry, leading to distinct signals for each isomer.

¹⁹F NMR: For fluorinated compounds like this compound, ¹⁹F NMR is particularly useful. The fluorine nuclei have unique chemical shifts in the E and Z configurations. Integration of the respective signals in the ¹⁹F NMR spectrum allows for precise quantification of the isomer ratio in a given mixture, for example, at the photostationary state (PSS) after irradiation. acs.orgresearchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be used to confirm the spatial proximity of atoms, providing definitive proof of the E or Z configuration. srce.hr

| Isomer | Absorption Maxima (n→π*) | Typical ¹⁹F NMR Shift Range (relative) |

|---|---|---|

| E-Isomer | ~450 nm | Reference Shift |

| Z-Isomer | ~415 nm | Upfield/Downfield Shift |

Values are representative for ortho-fluoroazobenzenes and can vary based on substitution and solvent. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the characterization of 1,2-Bis(2-fluorophenyl)diazene, enabling the unambiguous identification of its isomers and providing detailed information about its electronic and spatial structure.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the protons on the fluorophenyl rings. The chemical shifts (δ) and coupling constants (J) are distinct for the E (trans) and Z (cis) isomers due to their different spatial arrangements. In the Z-isomer, the proximity of the two ortho-fluorophenyl rings leads to unique shielding and deshielding effects compared to the more extended E-isomer. Spectroscopic data for both isomers have been reported, allowing for their clear differentiation.

Interactive Data Table: ¹H NMR Data for this compound Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| E-isomer | Aromatic H | 7.0-8.0 |

| Z-isomer | Aromatic H | 6.8-7.5 |

Note: Specific peak assignments and multiplicities depend on the solvent and spectrometer frequency. The ranges provided are typical for fluorinated azobenzenes.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl rings are influenced by the electronegative fluorine atom and the diazene (B1210634) bridge. The carbon directly bonded to the fluorine atom (C-F) exhibits a characteristic large one-bond coupling constant (¹JCF), which is a key diagnostic feature. As with ¹H NMR, the chemical shifts for the E and Z isomers differ, reflecting their distinct electronic and steric environments. nih.gov

Interactive Data Table: ¹³C NMR Data for this compound Isomers

| Isomer | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| E-isomer | Aromatic C | 115-150 |

| C-F | ~160 (doublet) | |

| Z-isomer | Aromatic C | 115-150 |

| C-F | ~160 (doublet) |

Note: The C-F signal appears as a doublet due to coupling with the ¹⁹F nucleus. The chemical shift values are approximate and can vary.

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atoms. nih.gov The ¹⁹F chemical shift is extremely sensitive to subtle changes in the electronic structure, making it an excellent tool for studying the isomerization and electronic properties of this compound.

A significant feature observed in the Z-isomer of this compound is through-space ¹⁹F-¹⁹F spin-spin coupling. nih.gov This phenomenon occurs when two fluorine atoms are not directly connected through the bond framework but are close enough in space for their magnetic dipoles to interact. rsc.orgresearchgate.net In the constrained geometry of the Z-isomer, the two ortho-fluorine atoms are forced into close proximity, resulting in a measurable coupling constant ((TS)JFF). This coupling is absent in the E-isomer, where the fluorine atoms are far apart. The magnitude of this through-space coupling constant has been reported to be between 2.2 and 5.9 Hz for ortho-fluoro-substituted Z-azobenzenes. nih.gov The observation of this coupling provides definitive proof of the Z-configuration. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are often employed to predict NMR parameters and aid in spectral assignment. nih.gov For fluorinated compounds, calculating ¹⁹F chemical shifts can be challenging. Studies on fluorinated azobenzenes have shown that DFT calculations [using the B3LYLP/6-311++G(d,p) level of theory] can predict ¹⁹F chemical shifts, but the calculated values may deviate from experimental results by a range of 0.3 to 10.0 ppm. nih.gov These deviations highlight the importance of careful benchmarking and the use of appropriate theoretical models to achieve a reliable correlation between calculated and experimental ¹⁹F NMR data.

While one-dimensional NMR provides essential data, multi-dimensional NMR techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. nih.govchemrxiv.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to establish proton-proton connectivity within each fluorophenyl ring, confirming the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can provide information about the spatial proximity of protons. For the Z-isomer, NOESY could potentially show cross-peaks between protons on the different phenyl rings, providing further evidence for the folded conformation of the molecule.

Together, these multi-dimensional techniques provide a comprehensive and robust method for the complete structural and conformational elucidation of this compound in solution.

Advanced ¹⁹F NMR Spectroscopic Techniques for Fluorine Environments

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoisomerization Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for investigating the electronic structure and photoisomerization dynamics of azobenzene (B91143) derivatives. The spectrum of this compound, like other azobenzenes, is characterized by two principal absorption bands corresponding to different electronic transitions.

The more intense band, found in the ultraviolet region, is assigned to the π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the delocalized aromatic system. The second, significantly weaker band, is located in the visible region and corresponds to the n→π* transition, an electronically forbidden transition involving the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

A key feature of ortho-fluoroazobenzenes is the distinct separation of the n→π* absorption bands for the E (trans) and Z (cis) isomers. nih.gov The introduction of fluorine atoms at the ortho positions lowers the energy of the n-orbital of the Z-isomer, resulting in a noticeable spectral separation between the two isomers in the visible range. acs.orgresearchgate.net This separation is crucial as it allows for the use of different wavelengths of visible light to selectively induce both the forward (E→Z) and reverse (Z→E) isomerization, often achieving nearly quantitative conversion. acs.orgresearchgate.net For instance, green light can be used to trigger the E→Z isomerization, while blue light can effect the reverse Z→E process. researchgate.net

The kinetics of photoisomerization are studied by monitoring the changes in absorbance at a specific wavelength over time upon irradiation. This allows for the determination of the photostationary state (PSS), which is the equilibrium mixture of E and Z isomers under a given wavelength of light. For ortho-fluoroazobenzenes, high photoconversions to the Z isomer can be achieved at the PSS upon irradiation with green light, and near-complete reversion to the E isomer is possible with blue light. researchgate.net

Table 1: UV-Vis Spectroscopic Data for a Representative Symmetric ortho-Difluoroazobenzene in Acetonitrile

| Isomer | Transition | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| E | π→π | ~309 | ~20,000 |

| E | n→π | ~450 | ~900 |

| Z | n→π* | ~414 | ~1,500 |

Data derived from studies on symmetric ortho-fluoroazobenzenes. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structural components.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl rings typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the aromatic rings give rise to multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz

N=N Stretch: The stretching vibration of the azo group (N=N) is often weak or IR-inactive in symmetric trans-azobenzenes due to the lack of a change in dipole moment. However, in the cis-isomer or in cases of reduced symmetry, a weak to medium band may be observed.

C-F Stretch: The carbon-fluorine bond gives rise to a strong and characteristic absorption band, typically found in the 1000-1400 cm⁻¹ region. This strong absorption would be a definitive indicator of the fluorine substitution on the phenyl rings.

By analyzing the presence and position of these bands, IR spectroscopy provides direct evidence for the molecular structure of this compound.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| N=N Stretch | Azo Group | ~1400 - 1450 (often weak/inactive) | Weak |

| C-F Stretch | Aryl-Fluoride | 1000 - 1400 | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound, confirm its molecular formula, and elucidate its structure by analyzing fragmentation patterns.

For this compound (C₁₂H₈F₂N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺•), which has a calculated monoisotopic mass of 218.0655.

Under electron ionization (EI), the molecular ion is formed, which then undergoes fragmentation. The resulting fragmentation pattern provides valuable structural information. The energetically unstable molecular ions break down into smaller, more stable charged fragments. chemguide.co.uk For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the C-N bonds.

Loss of a neutral nitrogen molecule (N₂), a common fragmentation for azo compounds.

Formation of fluorophenyl cations or related fragments.

Analysis of the m/z values of these fragments allows for the reconstruction of the original molecular structure, providing unambiguous confirmation of the compound's identity.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Formula | Description | Predicted m/z |

| [C₁₂H₈F₂N₂]⁺• | Molecular Ion | 218 |

| [C₁₂H₈F₂]⁺• | Loss of N₂ | 190 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

X-ray Crystallography as a Method for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a detailed model of the molecular structure can be generated.

This technique provides highly accurate data on bond lengths, bond angles, and torsion (dihedral) angles. For this compound, a crystal structure determination would be expected to confirm the trans configuration about the central N=N double bond, which is the thermodynamically more stable isomer. The N=N bond distance in similar azobenzene compounds is typically around 1.25-1.27 Å. nih.goviucr.org

Furthermore, the analysis would reveal the planarity of the molecule. Due to steric hindrance between the ortho-fluorine atoms and the azo group, it is anticipated that the two fluorophenyl rings would be significantly twisted out of the plane defined by the C-N=N-C core. X-ray crystallography would quantify this twist by providing the exact dihedral angles between the rings and the central azo bridge. This structural information is invaluable for understanding the molecule's photochemical properties and for rationalizing the observations from other spectroscopic techniques.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms (e.g., N=N, C-N, C-F) |

| Bond Angles | Angles between adjacent bonds (e.g., C-N=N) |

| Torsion Angles | Dihedral angles defining the molecular conformation and twist of the phenyl rings |

| Intermolecular Interactions | Information on crystal packing and non-covalent forces (e.g., π-π stacking) |

Computational Chemistry and Theoretical Modelling of 1,2 Bis 2 Fluorophenyl Diazene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and geometry of molecules. tandfonline.comuctm.edu For 1,2-Bis(2-fluorophenyl)diazene, DFT calculations are instrumental in optimizing the molecular structure, understanding its stability, and predicting its reactivity. tandfonline.com Methods like B3LYP are commonly employed to analyze properties such as frontier molecular orbitals (HOMO-LUMO), which are key indicators of chemical reactivity, and to generate molecular electrostatic potential (MEP) maps that reveal potential sites for electrophilic and nucleophilic attack. dntb.gov.ua

In a specific study on ortho-fluoro substituted Z-azobenzenes, including this compound, DFT calculations were performed using the 6-311++G(d,p) basis set and the restricted B3LYP and cc-pVTZ functionals for geometry optimizations and frequency calculations. researchgate.net

The choice of basis set in quantum chemical calculations is critical as it directly impacts the accuracy of the computed geometrical parameters and spectroscopic data. A basis set is a set of mathematical functions used to build molecular orbitals. Larger, more complex basis sets generally provide more accurate results but at a higher computational cost.

Commonly used basis sets range from Pople-style sets like 6-31G(d) to more extensive ones such as Dunning's correlation-consistent sets (e.g., cc-pVTZ) and Jensen's polarization-consistent sets (pcseg-n). chemrxiv.orgpku.edu.cnrowansci.com For molecules containing anionic species or for describing weak interactions, diffuse functions are typically added to the basis set (e.g., 6-31+G(d)). chemrxiv.org

Research indicates that for many organic molecules, molecular geometries and the thermochemical contributions from vibrations are often surprisingly insensitive to the choice of basis set, especially when moving from a double-zeta to a triple-zeta set. chemrxiv.org For instance, high-level single-point energy calculations on geometries optimized with various basis sets from 6-31+G(d) to aug-cc-pVTZ often vary by less than 2 kJ mol⁻¹. chemrxiv.org However, properties like spectroscopic data, particularly NMR chemical shifts, can be more sensitive to the basis set. nih.gov

| Basis Set Type | Examples | General Characteristics | Typical Application |

|---|---|---|---|

| Pople Style | 6-31G(d), 6-311++G(d,p) | Split-valence sets with added polarization (d) and/or diffuse functions (+). Good balance of cost and accuracy for routine calculations. researchgate.netpku.edu.cn | Geometry optimizations and frequency calculations for medium to large molecules. chemrxiv.org |

| Correlation-Consistent | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | Designed to systematically converge towards the complete basis set limit. "aug" indicates the addition of diffuse functions. chemrxiv.org | High-accuracy energy calculations and properties where electron correlation is crucial. |

| Polarization-Consistent | pcseg-1, pcseg-2 | Optimized to provide a balanced description of polarization effects for various properties. chemrxiv.org | Calculation of electric properties and spectroscopic parameters. |

| NMR-Specific | pcS-n | Specifically parameterized for the accurate calculation of NMR shielding tensors. nih.gov | High-accuracy prediction of NMR chemical shifts. nih.gov |

Predicting ¹⁹F NMR chemical shifts with high accuracy is a significant challenge in computational chemistry. nih.govd-nb.info This difficulty arises from several factors, including the high electron density of the fluorine atom, which makes its spectroscopic properties particularly sensitive to its electronic environment. nih.gov The prediction of these shifts is crucial for identifying fluorinated compounds and understanding their interactions, for example, in drug design where fluorine is a common substituent. d-nb.info

To achieve reliable predictions, computational methods must accurately model the subtle electronic effects and conformational changes that influence the fluorine nucleus. Studies have shown that standard DFT methods can yield large errors, but accuracy can be improved through several strategies:

Choice of Functional and Basis Set: Functionals like ωB97XD and B97-2, combined with NMR-specific basis sets like pcS-1 or large augmented sets like aug-cc-pvdz, have shown improved performance. nih.govchemrxiv.orgrsc.org

Scaling Factors: A common and effective approach is to compute the isotropic shielding constants and then apply a linear scaling factor to convert them into chemical shifts. This corrects for systematic errors in the theoretical method. escholarship.org For a set of over 50 fluorinated aromatic compounds, using B3LYP/6-31+G(d,p) with scaling resulted in a mean absolute deviation of 2.1 ppm. escholarship.org

Inclusion of Solvent Effects: The inclusion of continuum solvent models, such as the SMD model, can slightly improve the accuracy of predictions compared to gas-phase calculations. escholarship.org

Conformational Averaging: For flexible molecules, it is essential to perform calculations on multiple low-energy conformers and compute a Boltzmann-weighted average of their chemical shifts. escholarship.org

| Methodology | Key Features | Reported Accuracy (Example) | Reference |

|---|---|---|---|

| B3LYP / 6-31+G(d,p) with Scaling | A cost-effective method using a popular functional and basis set, corrected with an empirical scaling factor. | Mean Absolute Deviation (MAD) of 2.1 ppm; Max error of 6.5 ppm. | escholarship.org |

| ωB97XD / aug-cc-pvdz | A range-separated functional with a large, augmented basis set. Recommended for its balance of accuracy and time. | Root Mean Square (RMS) error of 3.57 ppm. | chemrxiv.orgrsc.org |

| QM/MM with Conformational Sampling | A hybrid quantum mechanics/molecular mechanics approach used for large systems like protein-ligand complexes. | Good agreement with experimental ordering of chemical shifts for an inhibitor-protein complex. | nih.govd-nb.info |

Molecular Dynamics Simulations for Conformational Analysis and Isomerization Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for exploring its conformational landscape and the dynamic pathways of its isomerization between the E (trans) and Z (cis) forms. nih.gov

An MD simulation begins with an initial structure, often obtained from X-ray crystallography or DFT optimization, and calculates the forces on each atom. mdpi.com By integrating Newton's equations of motion, it then simulates the trajectory of the system over a period ranging from nanoseconds to microseconds. dovepress.com This allows for the analysis of:

Conformational Flexibility: The rotation of the 2-fluorophenyl rings around the C–N bonds can be studied by monitoring the relevant dihedral angles over the simulation time. This reveals the preferred orientations of the rings and the energy barriers between different conformations. nih.gov

Isomerization Events: While the full isomerization process is often too slow to be observed in standard MD simulations, techniques like targeted molecular dynamics (TMD) or umbrella sampling can be used to force the transition and calculate the free energy profile along the isomerization coordinate. dovepress.com

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of how the solvent influences the conformational preferences and dynamics of the diazene (B1210634).

Analysis of MD trajectories often involves calculating Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Quantum Chemical Approaches to Photoisomerization Mechanisms

The photoisomerization of azobenzenes, the parent class of this compound, is a well-studied phenomenon where irradiation with light of a specific wavelength (typically UV) induces a reversible transformation between the thermally stable E isomer and the metastable Z isomer. researchgate.nettxst.edu Quantum chemical methods are essential for elucidating the underlying mechanisms of this process. acs.org

Two primary mechanisms are generally considered for the photoisomerization of azobenzenes:

Rotation: The molecule twists around the N=N double bond in an electronically excited state.

Inversion: One of the nitrogen atoms undergoes an in-plane "inversion" motion, moving through a linear transition state. txst.edu

To distinguish between these pathways for this compound, quantum chemical calculations are employed. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies of the relevant electronic excited states (e.g., the n→π* and π→π* states). dntb.gov.ua By mapping the potential energy surfaces of both the ground and excited states along the rotational and inversional coordinates, researchers can identify the minimum energy path for the photoisomerization reaction. researchgate.net The presence of the ortho-fluoro substituents is expected to influence the relative energies of the transition states for rotation and inversion due to steric and electronic effects, thus potentially favoring one pathway over the other.

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models are widely used to predict a range of spectroscopic parameters, providing a powerful complement to experimental measurements. dntb.gov.ua For this compound, these predictions can aid in structural confirmation and the interpretation of experimental spectra.

NMR Spectra: As discussed in section 5.1.2, DFT calculations are the primary tool for predicting NMR chemical shifts. escholarship.org A study on this compound used the Continuous Set of Gauge Transformations (CGST) method with DFT to calculate isotropic shielding values, which were then scaled to predict the final ¹⁹F chemical shifts. researchgate.net

UV-Visible Spectra: The electronic absorption spectra of molecules can be predicted using TD-DFT. dntb.gov.ua This method calculates the vertical excitation energies and oscillator strengths of electronic transitions. For example, the absorption bands in a substituted piperidin-4-one were assigned by comparing the experimental λmax values to the calculated HOMO→LUMO and other electronic transitions. iucr.org

Vibrational (IR and Raman) Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov After a geometry optimization, a frequency calculation yields a set of normal modes. The resulting theoretical vibrational spectrum is often scaled by an empirical factor to better match experimental data, aiding in the assignment of complex spectral bands. dntb.gov.ua

The close agreement often found between theoretical and experimental spectroscopic data validates the computed molecular structure and provides a deeper understanding of its electronic and vibrational properties. nih.gov

Reactivity Profiles and Mechanistic Studies

Electron Transfer Processes in Synthesis and Reactivity

The synthesis and reactivity of azo compounds are often governed by electron transfer processes. In the case of fluorinated azobenzenes, the electron-withdrawing nature of the fluorine atoms plays a crucial role. The substitution of fluorine atoms at the ortho positions, as in 1,2-Bis(2-fluorophenyl)diazene, reduces the electron density of the N=N double bond. acs.org This, in turn, lowers the energy of the n-orbitals, which has significant implications for the molecule's photochemical properties. acs.org

Recent studies have highlighted materials based on ortho-fluorinated azobenzenes that undergo a light-pumped directional charge-transfer process. nih.gov This process involves light-induced trans→cis isomerization, followed by electron hopping between the cis isomers in a sequential manner. nih.gov Such electron transfer phenomena are fundamental to the potential applications of these molecules in molecular electronics and information storage. nih.gov The electron transfer between a trans-azobenzene radical anion and a neutral cis-azobenzene can even lead to chain reactions. nih.gov

Radical Intermediates in Azo and Azoxy Compound Formation

Radical intermediates are pivotal in the formation of both azo and azoxy compounds. The generation of nitrogen-centered radicals from precursors with N–N bonds is a well-documented strategy in organic synthesis. acs.org While direct studies on this compound are limited, the general principles of azo chemistry suggest the involvement of such species. For instance, the synthesis of diazenes from primary amines can proceed through the homolytic cleavage of 1,2-dialkyldiazenes, which act as radical precursors. acs.org

The formation of azoxybenzenes, which are closely related to azobenzenes, can also proceed through radical mechanisms. For example, the synthesis of (Z)-1,2-Bis(2-fluorophenyl)diazene 1-Oxide has been documented. nih.govacs.orgacs.org The reaction to form azoxybenzenes from nitrosobenzenes in the presence of a base like DIPEA is suggested to proceed through a radical mechanism. acs.org The observation of radical species in related systems underscores their likely importance in the synthesis and transformation of this compound.

Nucleophilic and Electrophilic Reactions of the Fluorinated Aromatic Rings

The fluorine atoms on the aromatic rings of this compound render the rings electron-deficient, making them susceptible to nucleophilic attack. This is a general feature of polyfluoroaromatic compounds. rsc.orgnist.gov The strong inductive effect of the fluorine atoms creates positive character on the ring carbons, facilitating the displacement of fluoride (B91410) ions by nucleophiles. nist.gov

This reactivity has been harnessed for the functionalization of fluorinated azobenzenes. For example, tetra-ortho-fluoro-azobenzene can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at the para positions. acs.org This strategy is valuable for synthesizing derivatives with tailored properties for applications in chemical biology. acs.org While electrophilic attack on the electron-deficient rings is less favorable, the azo group itself can influence the regioselectivity of such reactions should they occur under forcing conditions.

Coordination Chemistry of this compound as a Ligand

Azobenzenes are known to act as ligands in coordination chemistry, forming complexes with various transition metals. The nitrogen atoms of the azo group can coordinate to a metal center, and the aromatic rings can also be involved in metallation reactions. rsc.org For instance, polyfluorinated azobenzenes have been shown to react with transition metal complexes, leading to the formation of ortho-metallated products. rsc.org

The coordination of fluorinated azobenzenes to metal centers can significantly alter their properties. For example, cyclopalladation of organometallic azobenzene (B91143) complexes increases the rigidity of the azo bond, which can reduce the efficiency of photoisomerization and induce fluorescence. mdpi.com The encapsulation of fluorinated azobenzenes within coordination cages has also been studied, revealing how confinement affects their isomerization dynamics. nih.govacs.org These studies highlight the potential to modulate the properties of this compound through coordination to metal ions.

Advanced Applications in Materials Science and Organic Synthesis

Utilization of 1,2-Bis(2-fluorophenyl)diazene as a Building Block in Organic Synthesis

The diazene (B1210634) linkage and the fluorophenyl groups of this compound provide distinct reactivity and selectivity, establishing it as a valuable building block for creating more complex organic molecules. Its structure allows for a variety of chemical transformations, enabling the synthesis of novel compounds with tailored properties.

Synthesis of Complex Fluorinated Molecules and Heterocycles

The introduction of fluorine into heterocyclic compounds is a significant area of research, as fluorinated heterocycles are crucial in medicinal chemistry and agrochemistry. nih.gov The presence of fluorine can enhance metabolic stability, bioavailability, and protein-ligand interactions. nih.gov Compounds like this compound serve as precursors or synthons in the creation of these complex fluorinated molecules.

The synthesis of fluorinated heterocycles can be achieved through various methods, including cycloaddition reactions and the use of fluorinated building blocks. beilstein-journals.orgmdpi.com For instance, research has shown that fluorinated 1,3-diketones can be condensed with various reagents to produce a range of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net While direct synthesis of heterocycles from this compound is a specific area of ongoing research, the principles of using fluorinated precursors are well-established. For example, a study successfully synthesized 2,5-di(ethoxycarbonyl)-3,4-di(2-fluorophenyl)cyclopentadienone, which then served as a starting point for a variety of other complex fluorinated molecules. wright.edu This highlights the utility of the bis(2-fluorophenyl) motif in constructing larger, functionalized systems.

Heteroaryl azo molecules, a class to which fluorinated diazene derivatives belong, are being explored to expand molecular diversity and achieve improved properties in the resulting compounds. researchgate.net The synthesis of fluorinated nitrogen heterocycles is an active field, with strategies being developed to create cyclized products from fluorinated precursors. beilstein-journals.org

Integration into Photoresponsive Materials and Devices

Azobenzene (B91143) and its derivatives are well-known for their photochromic properties, undergoing reversible isomerization between their trans and cis forms upon light irradiation. This characteristic makes them ideal candidates for the development of photoresponsive materials. These materials can change their chemical or physical properties in response to light, with applications in data storage, molecular switches, and controlled drug release. The incorporation of fluorine atoms, as in this compound, can modulate these photoresponsive behaviors.

Photoactuators and Optically Addressable Systems

Photoresponsive materials based on azobenzene derivatives are being investigated for use in photoactuators, which are devices that convert light energy into mechanical work. The isomerization of the azobenzene unit can induce conformational changes in a polymer matrix, leading to macroscopic contraction or expansion. This principle is also applied in optically addressable systems, where light can be used to write and erase information at the molecular level. While specific studies on this compound in photoactuators are emerging, the broader class of azobenzene-containing polymers has been a subject of significant research. dntb.gov.ua

Liquid Crystalline Materials Development

The rod-like shape of azobenzene derivatives makes them suitable for the formation of liquid crystalline phases. revistabionatura.com The photoisomerization of the azobenzene core can be used to disrupt or induce the liquid crystalline order, allowing for the optical switching of the material's properties. Fluorine substitution is known to influence the mesomorphic (liquid crystalline) behavior of compounds. Specifically, fluorinated analogs often exhibit lower melting points compared to their chlorinated counterparts, which can be attributed to weaker intermolecular forces.

Research into azoxybenzene (B3421426) derivatives, which are closely related to diazenes, has shown that modifications to the phenyl rings, including the introduction of various substituents, can lead to materials with nematic and isotropic phases suitable for display technologies. nist.gov For example, calamitic (rod-shaped) liquid crystals often incorporate an azo group as a photochromic unit. revistabionatura.com The development of novel liquid crystalline compounds often involves the inclusion of fluorine-containing groups to achieve desired properties for applications in advanced displays, such as those used in active matrix liquid crystal displays (AM-LCDs). google.com

Role as Polymerization Initiators or Inhibitors in Polymer Chemistry Research

Azo compounds are widely recognized for their role as thermal initiators in free-radical polymerization. tcichemicals.com Upon heating, the nitrogen-nitrogen double bond cleaves to generate free radicals, which then initiate the polymerization of vinyl monomers. fujifilm.com The most well-known example is azobisisobutyronitrile (AIBN). Aromatic azo compounds like this compound could potentially function in a similar capacity, with the decomposition temperature and initiator efficiency being influenced by the fluorine substituents.

Conversely, certain chemical structures can act as polymerization inhibitors, preventing unwanted polymerization during storage or purification of monomers. mdpi.com Compounds such as nitroso compounds, quinones, and some nitrogen-containing compounds can exhibit inhibitory effects. acs.org Azoxybenzenes, which can be synthesized from diazenes, have been noted for their potential as polymerization inhibitors. The specific role of this compound as either an initiator or inhibitor is an area for further detailed investigation, but the broader chemical classes to which it belongs are active in both domains. The choice between initiation and inhibition often depends on the specific reaction conditions and the nature of the monomer. nih.gov

Development of Azoxybenzene Derivatives as Synthons for Fine Chemicals

Azoxybenzenes are valuable synthetic intermediates due to their unique physical and chemical properties. They can be readily prepared from corresponding diazenes through oxidation. Specifically, (Z)-1,2-Bis(2-fluorophenyl)diazene 1-Oxide has been synthesized and characterized. acs.org

The synthesis of such azoxybenzenes can be achieved through environmentally friendly methods. One such method involves the oxidation of anilines using an inexpensive catalyst at room temperature with water as a solvent. This process can yield azoxybenzenes with high selectivity. The resulting azoxybenzene derivatives, including the fluorinated variants, serve as important synthons—building blocks used in the synthesis of more complex molecules for fine chemicals and specialized materials.

Below is a data table summarizing the characterization of (Z)-1,2-Bis(2-fluorophenyl)diazene 1-Oxide and related fluorinated azoxybenzenes.

| Compound Name | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Reference |

|---|---|---|

| (Z)-1,2-Bis(2-fluorophenyl)diazene 1-Oxide | 8.29–8.26 (m, 1H), 7.96–7.89 (m, 1H), 7.54–7.50 (m, 1H), 7.41–7.35 (m, 1H), 7.30–7.27 (m, 2H), 7.25–7.19 (m, 2H) | acs.org |

| (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide | 8.36–8.29 (m, 2H), 8.29–8.23 (m, 2H), 7.22–7.13 (m, 4H) | acs.org |

| (Z)-1,2-Bis(2,3,4-trifluorophenyl)diazene 1-Oxide | 8.33–8.25 (m, 1H), 7.85–7.78 (m, 1H), 7.19–7.04 (m, 2H) | acs.org |

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The creation of new and improved methods for synthesizing 1,2-bis(2-fluorophenyl)diazene and its derivatives is a key area of ongoing research. Current methods, while effective, can sometimes be complex or require harsh conditions. Future work will likely focus on developing more sustainable and environmentally friendly approaches. acs.org

One promising avenue is the use of novel catalytic systems. For instance, research into the catalytic reduction of nitroarenes to azoxybenzenes using reagents like sodium borohydride (B1222165) in the presence of bismuth suggests pathways that could be adapted for diaryldiazene synthesis. acs.org Additionally, the development of synthetic routes using eco-friendly reductants like glucose is being explored for similar compounds, which could offer a greener alternative to traditional methods. mdpi.comresearchgate.net

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and could be applied to produce 1,2-diazine derivatives more efficiently. researchgate.net The goal is to create synthetic strategies that are not only high-yielding but also scalable and cost-effective, which is crucial for the broader application of these compounds.

Exploration of Biological and Supramolecular Applications (excluding clinical human trials)

The unique properties of this compound make it a promising candidate for various biological and supramolecular applications. Its ability to change shape in response to light allows for the precise control of biological processes at the molecular level.

Biological Applications:

Researchers are exploring the use of fluorinated azobenzenes as photoswitchable probes to study enzyme mechanisms. researchgate.netnih.gov By incorporating these molecules into substrates, scientists can trigger enzymatic reactions with light, providing detailed, real-time insights into their catalytic activity. researchgate.netnih.gov This approach has been demonstrated with haloalkane dehalogenases and holds potential for a wide range of other enzymes. researchgate.netnih.gov

The development of azobenzene-based photoswitchable substrates is a significant step toward understanding complex biological systems. nih.gov These tools could be used to investigate everything from cell signaling pathways to the dynamics of protein hydration. researchgate.net

Supramolecular Chemistry:

In the realm of supramolecular chemistry, which focuses on molecular self-assembly, this compound and its relatives offer exciting possibilities. thno.orgnih.gov The ability to control the shape of these molecules with light can be used to direct the formation and disassembly of larger, more complex structures.

This could lead to the creation of "smart" materials that can change their properties on demand. For example, researchers are investigating the use of azobenzenes in the development of light-responsive drug delivery systems, where the release of a therapeutic agent could be triggered at a specific time and location with a pulse of light. The interaction of fluorinated azobenzenes with host molecules like cyclodextrins is also an active area of research, with potential applications in creating new types of sensors and molecular machines. acs.org

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

To fully understand and exploit the photoswitching capabilities of this compound, researchers are turning to advanced spectroscopic techniques. These methods allow for the observation of the molecule's structural changes in real time, providing invaluable data on the mechanics of its isomerization.

One such technique is femtosecond time-resolved crystallography , which can capture snapshots of the molecule as it transitions between its cis and trans states. researchgate.netnih.gov This provides a "molecular movie" of the isomerization process, revealing intricate details about the intermediate structures and the speed of the transformation. researchgate.net

Brillouin microscopy is another powerful tool being used to study these reactions. arxiv.org This technique measures the mechanical properties of a material, which can change as the azobenzene (B91143) molecules switch their shape. By monitoring these changes, scientists can track the isomerization process in situ. arxiv.org

Other advanced methods, such as transient absorption spectroscopy , are also being employed to study the photoinduced dynamics of azobenzenes. acs.org These techniques, combined with computational modeling, provide a comprehensive picture of the factors that govern the photoswitching behavior of these molecules. acs.org

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

For example, ML algorithms can be used to design new fluorinated diaryldiazenes with specific, desirable properties, such as a particular absorption wavelength or a longer-lasting cis state. chalmers.se This data-driven approach can significantly reduce the time and resources required for the development of new photoswitchable materials.

Design of Next-Generation Fluorinated Diaryldiazenes for Specific Photonic or Electronic Applications

Building on the foundation of this compound, researchers are actively designing the next generation of fluorinated diaryldiazenes for a wide array of photonic and electronic applications. e3s-conferences.orgaip.org These advanced materials leverage the unique properties of fluorine to create molecules with tailored optical and electrical characteristics.

The introduction of fluorine atoms into the diaryldiazene structure can have a significant impact on its properties. For example, fluorination can be used to shift the absorption spectrum of the molecule, making it responsive to different colors of light. acs.org This is a key consideration in the development of materials for applications such as data storage and solar energy conversion.

Researchers are also exploring the use of fluorinated diaryldiazenes in the creation of molecular-scale electronic components, such as switches and wires. The ability to control the shape and electronic properties of these molecules with light makes them ideal candidates for use in next-generation electronic devices. e3s-conferences.org

The design of these new materials is a multidisciplinary effort, involving computational modeling, organic synthesis, and materials characterization. researchgate.net By combining these approaches, scientists are working to create a new class of "smart" materials with unprecedented functionality.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,2-Bis(2-fluorophenyl)diazene be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Crystallization is achieved by slow evaporation of a saturated solution in non-polar solvents (e.g., hexane/dichloromethane). Data collection using a Bruker D8 Quest diffractometer (MoKα radiation, λ = 0.71073 Å) allows precise measurement of bond lengths, angles, and torsion angles. Refinement via SHELXL (part of the SHELX suite) resolves atomic positions and thermal parameters .

- Key Parameters :

- Space group (e.g., P21/c for centrosymmetric analogs).

- Bond angles between the azo group (N=N) and fluorophenyl rings (typically 4–13° deviation from coplanarity, depending on substituent steric effects) .

Q. What synthetic routes are viable for preparing this compound, and how are reaction conditions optimized?

- Methodology : Diazene synthesis typically employs Ullmann coupling or reduction of nitro precursors. For fluorinated derivatives, use Pd-catalyzed cross-coupling under inert atmospheres (Ar/N₂) to avoid side reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor progress via TLC or HPLC-MS .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures removes unreacted starting materials .

Advanced Research Questions

Q. How do fluorinated substituents influence the electronic and photophysical properties of this compound?

- Methodology :

- Cyclic Voltammetry (CV) : Measure reduction potentials to determine LUMO energy levels. Fluorine’s electron-withdrawing effect lowers LUMO, enhancing n-type semiconductor behavior .

- UV-Vis Spectroscopy : Analyze λmax shifts in polar solvents (e.g., acetonitrile) to assess π→π* and n→π* transitions. Fluorine substituents increase molar absorptivity due to enhanced conjugation rigidity .

- Data Interpretation : Compare with non-fluorinated analogs (e.g., diphenyldiazene) to isolate substituent effects.

Q. What strategies resolve contradictions in crystallographic data for fluorinated diazenes, particularly regarding planarity and isomerism?

- Methodology :

- High-Resolution Data Collection : Use low-temperature (173 K) measurements to reduce thermal motion artifacts .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) predict equilibrium geometries and validate experimental bond angles. Discrepancies >5° between theory and experiment suggest crystal packing forces or solvent effects .

Q. How can this compound be applied in photopharmacology or optoelectronics?

- Photopharmacology : Utilize cis-trans isomerism under UV/visible light to modulate biological activity. Irradiation at 365 nm induces trans→cis isomerization, altering binding affinity to ion channels or enzymes .

- Optoelectronics : Incorporate into donor-acceptor copolymers for organic thin-film transistors (OTFTs). Fluorine enhances electron mobility; blend with PCBM for bulk heterojunction solar cells .

Key Considerations for Researchers

- Safety : Fluorinated compounds may release HF under thermal stress. Use PPE (gloves, goggles) and conduct reactions in fume hoods. Refer to SDS guidelines for handling fluorinated aromatics .

- Database Validation : Confirm novel synthesis via Cambridge Structural Database (CSD) queries to avoid duplication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.